

3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS number and supplier

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Compound of Interest

Compound Name: 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B1367122

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An In-Depth Technical Guide to **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**

Introduction

3-chloro-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, it incorporates both a pyridazine and a pyrazole ring system. This unique structural arrangement makes it a valuable building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized for its ability to serve as a bioisosteric replacement for other aromatic systems and for its role in modulating the physicochemical properties of drug candidates.^[1] Similarly, the pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The combination of these two heterocycles in a single, synthetically versatile molecule provides a powerful tool for medicinal chemists and drug development professionals.

This guide provides a comprehensive overview of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**, including its chemical identity, synthesis, applications in drug discovery, and commercial availability.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** are crucial for its proper handling, characterization, and use in synthetic applications. The compound is a solid at room temperature.

Property	Value	Source
CAS Number	29334-66-5	[2] [3]
Molecular Formula	C ₇ H ₅ CIN ₄	[3]
Molecular Weight	180.59 g/mol	[3]
InChI Key	KAGZGWUUTROZIC- UHFFFAOYSA-N	[3]
SMILES String	Clc1ccc(nn1)-n2cccn2	
Appearance	Solid	

Structural analysis has confirmed that the molecule is nearly planar, with a very small dihedral angle of 2.82 (5)° between the pyridazine and pyrazole rings.[\[4\]](#)[\[5\]](#) This planarity is a key feature that can influence how the molecule interacts with biological targets, such as through π–π stacking interactions.[\[6\]](#)

Synthesis and Reaction Mechanism

The synthesis of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** can be achieved through a reliable condensation and cyclization reaction. The primary route involves the reaction of 3-chloro-6-hydrazinylpyridazine with a malondialdehyde equivalent.

Experimental Protocol

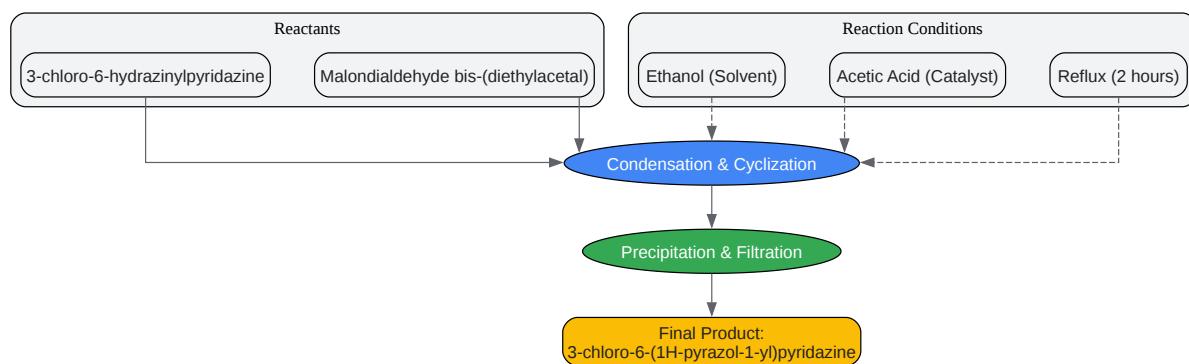
A reported laboratory-scale synthesis provides a clear and reproducible method.[\[4\]](#)

- Reactant Preparation: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml).
- Reagent Addition: Add malondialdehyde bis-(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution while maintaining continuous stirring.

- **Catalysis:** Add a few drops of acetic acid to the reaction mixture. Acetic acid serves as a catalyst to promote the condensation reaction between the hydrazine and the aldehyde precursor.
- **Reaction:** Reflux the solution for 2 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
- **Isolation:** Upon completion, precipitate the product by adding water to the reaction mixture.
- **Purification:** Filter the precipitate and dry it. The final product can be further purified by recrystallization from ethanol to yield colorless needles.[4][6]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**.



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Caption: Workflow for the synthesis of the title compound.

Core Applications in Research and Drug Development

The true value of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** lies in its application as a versatile intermediate in drug discovery. The chlorine atom on the pyridazine ring is a synthetically useful handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups and build molecular complexity.

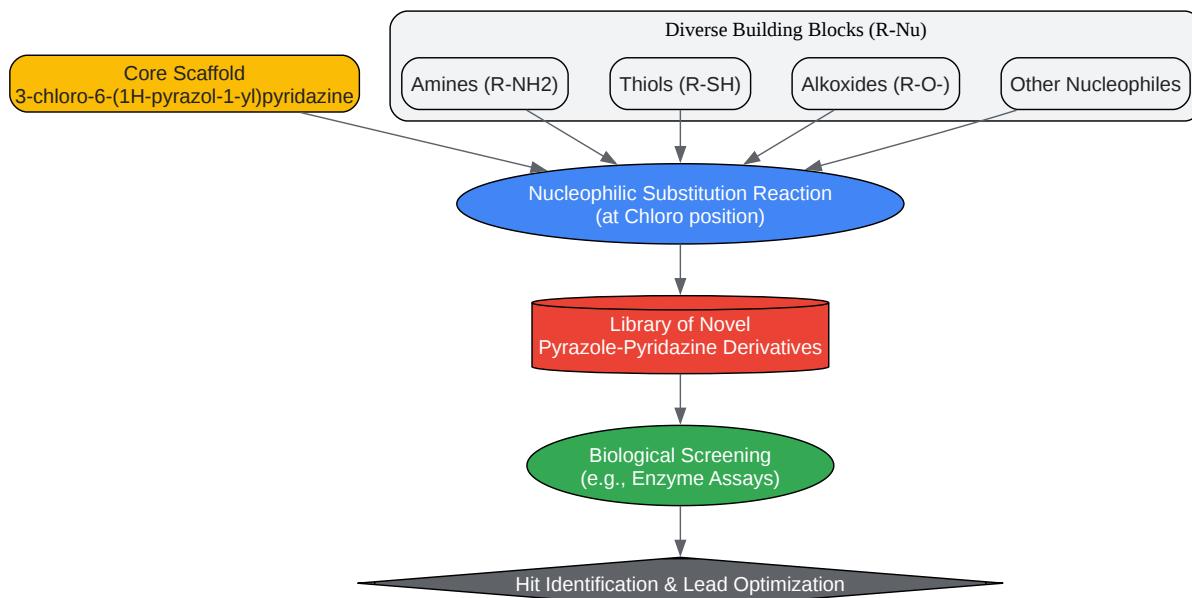
Scaffold for Bioactive Molecules

The pyrazole-pyridazine core is a privileged scaffold in medicinal chemistry. Hybrid molecules containing both these pharmacophores have been designed and synthesized to target various biological pathways. For instance, novel pyrazole-pyridazine hybrids have been developed as selective COX-2 inhibitors, demonstrating significant anti-inflammatory potential.^[7] In these designs, the core structure of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** serves as the starting point, with the chloro group being replaced by other moieties to optimize binding affinity and selectivity for the target enzyme.

The nitrogen atoms in both the pyrazole and pyridazine rings can act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to protein targets.^[1] This allows chemists to design molecules with specific interactions within a receptor's active site.

Logical Workflow for Drug Discovery Application

The diagram below outlines how **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** is utilized as a foundational scaffold for creating a library of diverse compounds for screening.



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Caption: Use as a scaffold in discovery chemistry.

Commercial Suppliers and Handling

3-chloro-6-(1H-pyrazol-1-yl)pyridazine is available from several chemical suppliers that cater to the research and development market. When purchasing, researchers should note that some suppliers provide this compound as part of a collection for early discovery research and may not include detailed analytical data, placing the responsibility on the buyer to confirm identity and purity.

Supplier	Notes
Sigma-Aldrich (Merck)	Listed as an "AldrichCPR" product for early discovery research. [8]
Parchem	A supplier of specialty chemicals, listing the compound by CAS number. [2]
CymitQuimica	Distributes the compound for laboratory use. [3]

Storage and Handling: As with most chlorinated heterocyclic compounds, **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-chloro-6-(1H-pyrazol-1-yl)pyridazine is more than just a chemical compound; it is a key enabler for innovation in medicinal chemistry. Its well-defined synthesis, characterized structure, and, most importantly, its synthetically versatile nature make it an invaluable scaffold. For researchers and scientists in drug development, this molecule offers a reliable starting point for the rational design and synthesis of novel therapeutic agents, particularly in areas such as anti-inflammatory and oncology research. Its continued availability and study will undoubtedly contribute to the discovery of future medicines.

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